molecular formula C12H9BrN2 B12649316 6-bromo-1-methyl-9H-pyrido[3,4-b]indole CAS No. 18813-71-3

6-bromo-1-methyl-9H-pyrido[3,4-b]indole

Cat. No.: B12649316
CAS No.: 18813-71-3
M. Wt: 261.12 g/mol
InChI Key: MGPZBLVKGVLQIV-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-9H-pyrido[3,4-b]indole is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-9H-pyrido[3,4-b]indole typically involves the bromination of 1-methyl-9H-pyrido[3,4-b]indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-bromo-1-methyl-9H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1-methyl-9H-pyrido[3,4-b]indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for synthesizing more complex molecules .

Properties

CAS No.

18813-71-3

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

6-bromo-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H9BrN2/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,1H3

InChI Key

MGPZBLVKGVLQIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)Br

Origin of Product

United States

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